molecular formula C15H20BrN3O4 B2494622 Ethyl-4-(3-((5-Brompyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoat CAS No. 2034327-07-4

Ethyl-4-(3-((5-Brompyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoat

Katalognummer: B2494622
CAS-Nummer: 2034327-07-4
Molekulargewicht: 386.246
InChI-Schlüssel: AAZXRTVGOIIVQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination of Pyrimidine: The initial step involves the bromination of pyrimidine to obtain 5-bromopyrimidine.

    Formation of Piperidine Derivative: The bromopyrimidine is then reacted with piperidine to form the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl 4-oxobutanoate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Oxidation Products: Oxidized forms of the piperidine ring or the ester group.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can be compared with other pyrimidine derivatives such as:

    5-Bromopyrimidine: A simpler compound with similar bromopyrimidine moiety but lacking the piperidine and ester groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents on the nitrogen atom.

    Ethyl Esters: Compounds with similar ester groups but different aromatic or heterocyclic moieties.

The uniqueness of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Biologische Aktivität

Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound classified as a pyrimidine derivative. Its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring and an ethyl ester group, positions it as a significant candidate in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is C16H19BrN4O3C_{16}H_{19}BrN_{4}O_{3}. The presence of the bromine atom in the pyrimidine ring enhances its reactivity and biological activity compared to non-brominated analogs.

PropertyValue
Molecular Weight396.26 g/mol
CAS Number2034327-07-4
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate primarily involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their functions. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets, which is crucial for its therapeutic efficacy.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. In vitro and in vivo experiments showed that this compound significantly reduced tumor cell viability in various cancer models. For instance, it was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, where it exhibited a 100% decrease in tumor cell viability compared to controls .

Mechanistic Studies

Molecular docking studies indicated that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate interacts favorably with specific cancer-related receptors, suggesting a mechanism that involves apoptosis induction and antioxidant activity. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions in animal models, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

A comparative analysis with other pyrimidine derivatives reveals that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate possesses distinct advantages due to its structural features. For example:

CompoundKey FeaturesBiological Activity
Ethyl 4-(3-(bromopyrimidine) piperidine) Lacks ester functionalityLimited therapeutic applications
5-Bromopyrimidine Simpler structurePrimarily used as a building block
Piperidine Derivatives Varying substituents but lack bromineVariable activity depending on substituents

Case Studies

  • Antitumor Efficacy : In a study involving EAC-bearing mice, administration of the compound led to significant tumor reduction and improved survival rates. The study highlighted the compound's ability to induce apoptosis in cancer cells while maintaining organ function .
  • Antioxidant Properties : The total antioxidant capacity was evaluated alongside liver and kidney function tests, revealing that Ethyl 4-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate enhances antioxidant defenses without causing toxicity .

Eigenschaften

IUPAC Name

ethyl 4-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O4/c1-2-22-14(21)6-5-13(20)19-7-3-4-12(10-19)23-15-17-8-11(16)9-18-15/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZXRTVGOIIVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.